Product packaging for 1,4-Bis(4-phenoxybenzoyl)benzene(Cat. No.:CAS No. 54299-17-1)

1,4-Bis(4-phenoxybenzoyl)benzene

Cat. No.: B1597880
CAS No.: 54299-17-1
M. Wt: 470.5 g/mol
InChI Key: NWJVKSITTJQWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Building Block in High-Performance Materials Science

The principal significance of 1,4-bis(4-phenoxybenzoyl)benzene lies in its role as a crucial monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), a family of high-performance thermoplastics. evitachem.com It is particularly integral to the production of polyether ketone (PEK) and polyether ketone ketone (PEKK). google.com The inclusion of this monomer in the polymer backbone is directly responsible for many of the desirable characteristics of the resulting materials.

The rigid aromatic structure and strong intermolecular forces conferred by the ketone and ether linkages lead to polymers with:

High Thermal Stability : PAEKs like PEEK and PEKK exhibit high melting points and glass transition temperatures, allowing them to maintain their mechanical properties at elevated temperatures, often up to 260°C (500°F). specialchem.comwikipedia.orgxometry.com

Excellent Mechanical Strength : These polymers possess high tensile strength and a high Young's modulus, making them suitable for load-bearing applications. wikipedia.orgresearchgate.net

Chemical Resistance : The stable aromatic structure renders the polymers resistant to a wide range of organic and aqueous environments, including many common solvents, acids, and bases. wikipedia.orgresearchgate.net

Inherent Purity and Dimensional Stability : These materials show low levels of contamination and maintain their shape under varying environmental conditions, which is critical for precision applications in electronics and medical devices. google.comspecialchem.com

Due to these properties, polymers derived from this compound are used in demanding sectors such as aerospace, automotive, medical implants, and electronics. google.comspecialchem.com For instance, PEKK is utilized in applications requiring high mechanical and chemical stress, including off-shore drilling and medical devices. google.com The compound's structure allows for the creation of semi-crystalline polymers, where the degree of crystallinity can be controlled during processing to fine-tune the final mechanical properties. wikipedia.org

Below is a table summarizing the key properties of Polyether ether ketone (PEEK), a prominent polymer whose family shares structural motifs with polymers derived from this compound.

PropertyValue
Mechanical Properties
Young's Modulus3.6 GPa
Tensile Strength90–100 MPa
Elongation at Break50%
Thermal Properties
Melting Temperature (Tm)343 °C (649 °F)
Glass Transition (Tg)143 °C (289 °F)
Continuous Service Temp.up to 260 °C (482 °F)
Thermal Conductivity0.25 W/(m·K)
Physical Properties
Density1.32 g/cm³
Water Absorption (24 hrs)0.1%
Data sourced from multiple references. wikipedia.org

Historical Context of Related Aromatic Ketone and Ether Chemistry

The development of high-performance polymers is a significant chapter in the history of materials science. The journey began with early synthetic polymers like Bakelite, the first synthetic thermoset plastic, commercialized in the early 1910s. tandfonline.comroyalsoc.org.au The post-World War II era saw a boom in polymer research, leading to the creation of materials like polyethylene (B3416737) and polypropylene (B1209903) through catalytic polymerization processes. royalsoc.org.auresearchgate.net

In the mid-20th century, a growing demand for materials that could perform under extreme temperatures and chemical stress, particularly from the aerospace and electronics industries, spurred research into aromatic polymers. researchgate.net This led to the commercialization of polysulfones around 1965 and later, polyether imides. tandfonline.com While these materials offered high-temperature stability, they were often glassy and susceptible to solvent-induced crazing. researchgate.net

A major breakthrough occurred in the early 1980s with the development of polyaryletherketones (PAEKs), most notably polyether ether ketone (PEEK), by Imperial Chemical Industries (ICI). specialchem.comresearchgate.netkinampark.com PEEK overcame the brittleness of earlier aromatic polymers while offering a unique combination of toughness, high-temperature performance, and solvent resistance. researchgate.net This success was built upon foundational organic chemistry principles, particularly the Friedel-Crafts acylation reaction, which was discovered in the late 19th century and became a key method for creating the carbon-carbon bonds necessary to link aromatic rings with ketone groups. ncert.nic.in The synthesis of monomers like this compound relies on this electrophilic substitution reaction. tandfonline.com The ability to incorporate ether linkages provided chain flexibility, improving processability without significantly compromising thermal stability, a key innovation that defined this class of polymers. mdpi.com

Overview of Current Research Landscape and Key Academic Challenges

Current research involving this compound and related PAEKs continues to focus on process optimization, property enhancement, and the development of new applications. A primary challenge in the synthesis of this monomer is the management of the Friedel-Crafts acylation reaction. epo.org This reaction requires a strong Lewis acid catalyst, like aluminum chloride, which must be used in stoichiometric amounts and carefully handled. google.com

Key research areas and challenges include:

Process Efficiency and Sustainability : Recent efforts, highlighted in patent literature, focus on optimizing synthesis conditions. For example, carrying out the reaction at a controlled temperature range (e.g., 20°C to 40°C) has been shown to minimize energy consumption while maintaining high yields. epo.org Another significant goal is the ability to reuse the solvent (like ortho-dichlorobenzene), which reduces waste and cost. Research has shown that controlling reaction temperature can prevent solvent degradation, allowing for its recycling. epo.org

Purity and Quality Control : The purity of the reactants, such as terephthaloyl chloride, is critical. Impurities can affect the reaction's efficiency and the quality of the final polymer. google.com Research aims to define purity standards and develop methods to produce high-purity monomers consistently.

Molecular Weight and Structure Control : In polymerization, controlling the molecular weight and distribution is essential for achieving desired mechanical properties. tandfonline.com Researchers are exploring different synthetic routes and catalysts to gain finer control over the polymer architecture. This includes investigating alternative polymerization methods beyond traditional electrophilic and nucleophilic substitution reactions. tandfonline.com

Functionalization and Composites : There is ongoing research into modifying PAEK polymers to introduce new functionalities or to create advanced composites. researchgate.net This involves blending PAEKs with other materials or functionalizing the monomers to enhance specific properties like conductivity or biocompatibility for specialized applications.

The table below outlines a modern, optimized synthesis approach for this compound as described in recent patent literature, focusing on energy efficiency and solvent recyclability.

Synthesis StepParameter/ConditionPurpose
1. Solution Preparation Dissolve TPC and DPO in ortho-dichlorobenzene solvent.Create a homogenous reactant mixture.
2. Initial Cooling Cool the solution to between -10°C and -5°C.Prepare for controlled catalyst addition.
3. Synthesis Reaction Add AlCl₃ catalyst and raise temperature to 20°C to 40°C.Initiate Friedel-Crafts acylation while minimizing energy use.
4. Catalyst Desorption & Product Recovery Cool to 1°C to 15°C, then separate the product.Quench the reaction and isolate the final compound.
5. Solvent Reuse Neutralize and filter the waste solvent.Enables recycling of the solvent with minimal color change (low YI value).
Data sourced from a European Patent application. epo.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H22O4 B1597880 1,4-Bis(4-phenoxybenzoyl)benzene CAS No. 54299-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(25-15-19-29(20-16-25)35-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(34)26-17-21-30(22-18-26)36-28-9-5-2-6-10-28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJVKSITTJQWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074056
Record name Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54299-17-1
Record name 1,1′-(1,4-Phenylene)bis[1-(4-phenoxyphenyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54299-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,4-phenylenebis((4-phenoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054299171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylenebis[(4-phenoxyphenyl)methanone]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1,4-Bis(4-phenoxybenzoyl)benzene. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence of the compound's constitution.

¹H NMR for Aromatic Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various protons within the molecule, particularly those attached to the aromatic rings. Protons in different chemical environments will resonate at distinct frequencies, known as chemical shifts (δ), measured in parts per million (ppm).

The aromatic protons of this compound typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm. libretexts.orglibretexts.org This characteristic downfield shift is due to the deshielding effect of the ring current in the aromatic systems. libretexts.orglibretexts.org The specific chemical shifts and splitting patterns (e.g., doublets, triplets) of these protons provide detailed information about their precise location on the phenyl, phenoxy, and central benzene (B151609) rings, and their proximity to neighboring protons. For instance, protons on a 1,4-disubstituted (para) benzene ring often appear as two distinct doublets due to symmetry. libretexts.org

Table 1: Representative ¹H NMR Data for Aromatic Protons This table presents typical chemical shift ranges for the aromatic protons in this compound. Exact values can vary based on the solvent and experimental conditions.

Proton Type Typical Chemical Shift (δ) Range (ppm)

¹³C NMR for Carbonyl and Ether Linkages

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. This technique is particularly effective for confirming the presence of key functional groups, such as the carbonyl (C=O) and ether (C-O-C) linkages that define the structure of this compound.

The carbon atoms of the aromatic rings typically resonate in the range of 110-160 ppm. The carbonyl carbons are significantly deshielded and appear further downfield, usually in the region of 190-200 ppm, providing a clear diagnostic signal. The carbons involved in the ether linkages also have characteristic shifts, which are distinct from the other aromatic carbons.

Table 2: Typical ¹³C NMR Chemical Shift Assignments This table shows characteristic chemical shift ranges for key carbon environments in this compound. Specific values are dependent on the solvent and instrument frequency.

Carbon Type Typical Chemical Shift (δ) Range (ppm)
Carbonyl Carbon (C=O) 190 - 200
Aromatic Carbons (Aryl-C) 110 - 160

Elucidation of Defect Structures and Regioselectivity in Polymerization

When this compound is used as a monomer to synthesize polymers like polyetherketones (PEKs), NMR spectroscopy is a critical tool for quality control and structural verification of the resulting polymer chain. It can be used to identify potential defect structures that may arise during the polymerization process, such as chain branching or "head-to-head" or "tail-to-tail" additions instead of the desired "head-to-tail" linkage. The precise chemical shifts and coupling patterns in the NMR spectrum of the polymer can reveal the regioselectivity of the polymerization, confirming that the monomer units have linked in the intended orientation. beilstein-journals.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Validation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum.

The FTIR spectrum of this compound provides clear evidence for its key structural features. A strong, sharp absorption peak characteristic of the carbonyl (C=O) group stretch is typically observed in the 1650-1700 cm⁻¹ region. pressbooks.pub The presence of the aromatic ether linkages is confirmed by a strong C-O-C stretching vibration, which typically appears in the 1200-1250 cm⁻¹ range. Additionally, the spectrum will show absorptions corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and various C=C ring stretching vibrations between 1400 and 1600 cm⁻¹. libretexts.orgspectroscopyonline.com The pattern of peaks in the 650-900 cm⁻¹ region can also help confirm the substitution patterns on the benzene rings. libretexts.orginstanano.com

Table 3: Key FTIR Absorption Bands for this compound This table summarizes the principal infrared absorption frequencies and their corresponding molecular vibrations.

Vibration Type Typical Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Carbonyl (C=O) Stretch 1650 - 1700 Strong
Aromatic C=C Stretch 1400 - 1600 Medium
Aryl Ether (C-O-C) Stretch 1200 - 1250 Strong

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

By irradiating a single crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the precise determination of electron density distribution within the crystal, revealing exact bond lengths, bond angles, and torsion angles. This provides an unambiguous picture of the molecule's conformation.

Studies on similar molecules, such as the related precursor 1,4-Bis(4-aminophenoxy)benzene, have shown that the terminal phenoxy rings can be significantly twisted relative to the central benzene ring. researchgate.netnih.govresearchgate.net For 1,4-Bis(4-aminophenoxy)benzene, the terminal rings are almost perpendicular to the central ring, with a dihedral angle of approximately 85.4°. researchgate.netnih.gov Single-crystal XRD analysis of this compound would similarly reveal its preferred solid-state conformation.

Furthermore, the analysis elucidates how individual molecules pack together to form the crystal lattice. beilstein-journals.org This information on intermolecular interactions, such as van der Waals forces or potential C-H···π interactions, is crucial for understanding the material's bulk properties, including its melting point, solubility, and mechanical strength.

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Structure of Derived Polymers

Wide-Angle X-ray Diffraction (WAXD) is a fundamental technique used to investigate the crystalline structure of polymers. lbl.gov By analyzing the diffraction pattern of X-rays scattered by the polymer sample, valuable information about the arrangement of polymer chains and the degree of crystallinity can be obtained. For semi-crystalline polymers like those derived from this compound, WAXD patterns typically exhibit sharp diffraction peaks superimposed on a broad amorphous halo. The positions and intensities of these peaks are characteristic of the polymer's unit cell dimensions and crystal symmetry.

General WAXD Analysis of a Semi-Crystalline Polymer:

Diffraction Angle (2θ)Intensity (a.u.)Crystalline/Amorphous NatureInterpretation
Broad Hump (e.g., 15-30°)VariableAmorphousRepresents the disordered, non-crystalline regions of the polymer.
Sharp Peak 1 (e.g., at 2θ₁)HighCrystallineCorresponds to a specific crystallographic plane (hkl) within the polymer's unit cell.
Sharp Peak 2 (e.g., at 2θ₂)MediumCrystallineCorresponds to another crystallographic plane, indicating a well-defined crystal structure.

Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution Studies

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers. nih.gov This information is crucial as the molecular weight significantly impacts the processing behavior and final properties of the material, such as its mechanical strength and thermal stability. lbl.gov

In SEC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer molecules are excluded from the pores and thus elute faster, while smaller molecules can penetrate the pores and have a longer elution time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined. Key parameters obtained from SEC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.

While specific SEC data for polymers directly synthesized from this compound is scarce in the available literature, research on a closely related meta-substituted poly(ether ketone-ketone) synthesized from 1,3-bis(4-phenoxybenzoyl)benzene has utilized viscosity measurements, which are related to molecular weight, to characterize the polymer. lbl.gov Studies on commercial PEEK have shown the successful application of SEC in determining its molecular weight characteristics, although it is noted that the insolubility of PEEK in common organic solvents presents a challenge. nih.govresearchgate.net

Illustrative SEC Data for a Polyetherketone:

ParameterValueSignificance
Number-Average Molecular Weight (Mn)e.g., 25,000 g/molRelated to the colligative properties of the polymer.
Weight-Average Molecular Weight (Mw)e.g., 55,000 g/molStrongly influences the mechanical properties like strength and toughness.
Polydispersity Index (PDI)e.g., 2.2Indicates the breadth of the molecular weight distribution. A value of 1 represents a monodisperse polymer.

Role As a Monomer in High Performance Polymer Synthesis

Precursor for Polyether Ketone (PEK) and Polyether Ketone Ketone (PEKK) Synthesis

1,4-Bis(4-phenoxybenzoyl)benzene is a key intermediate and monomer in the synthesis of Polyether Ketone (PEK) and Polyether Ketone Ketone (PEKK). epo.org These polymers are renowned for their high-performance characteristics. The synthesis of PEKK, for instance, often involves the reaction of monomers such as diphenyl ether, terephthaloyl halide, and isophthaloyl halide, with this compound (often abbreviated as EKKE) playing a crucial role in the polymerization process. epo.org

Electrophilic Precipitation Polycondensation

A significant method for the synthesis of high molecular weight poly(ether ketone-ketone)s is through electrophilic precipitation polycondensation. csic.es This process can be achieved by reacting isophthaloyl chloride with 1,3-bis(4-phenoxybenzoyl)benzene, a structural isomer of the primary subject of this article. csic.es Research has shown that this route leads to structurally more perfect polymers with higher molecular weights compared to the reaction of isophthaloyl chloride with diphenyl ether. csic.es

In this method, the polycondensation proceeds with the precipitation of the polymer as uniform particles. csic.es The reaction conditions, particularly the monomer concentration and the stoichiometric ratio of the monomers, have a significant impact on the properties of the resulting polymer. csic.es The polymer/catalyst complex begins to precipitate from the reaction medium, and due to the relatively low monomer concentration, the precipitate forms as swollen, isolated particles. csic.es After the reaction is complete, these particles are isolated by filtration and purified. csic.es

Relationship between Monomer Structure and Polymer Molecular Weight

The structure of the monomers used in the polycondensation reaction plays a crucial role in determining the molecular weight of the resulting polymer. For instance, in the electrophilic precipitation polycondensation of m-substituted poly(ether ketone-ketone), using 1,3-bis(4-phenoxybenzoyl)benzene as a monomer leads to polymers with significantly higher intrinsic viscosities compared to those synthesized using diphenyl ether. csic.es This indicates a higher molecular weight. The concentration of the monomers is also a critical factor, with optimal concentrations leading to the highest molecular weights. csic.es

The use of isolated intermediates like 1,4-bis(p-phenoxybenzoyl)benzene in the synthesis of PEKK copolymers can lead to cleaner polymers. vt.edu This approach, particularly when complexed with a Lewis acid like AlCl3, can produce perfectly alternating copolymers with desirable thermal properties, such as a high glass transition temperature (Tg) and a relatively low melting temperature (Tm), which facilitates easier processing. vt.edu

Control of Isomer Repeating Unit Ratios in Copolymers

In the synthesis of PEKK copolymers, the ratio of terephthaloyl (T) to isophthaloyl (I) repeating units is a critical parameter that influences the polymer's properties, including its melting point and processability. The use of this compound as a monomer allows for precise control over this T/I ratio. By adjusting the feed ratio of terephthaloyl chloride and isophthaloyl chloride during the polymerization with this compound, the desired T/I ratio in the final polymer can be achieved. google.com This control is essential for tailoring the polymer's characteristics to specific applications. For example, a patent discloses a method to produce a PEKK copolymer with a specific T/I ratio to lower the melting point and improve processability. google.com

Synthesis of Poly(aryl ether ketone)s (PAEKs) and Related Copolymers

This compound is a versatile monomer for the synthesis of a variety of poly(aryl ether ketone)s (PAEKs) and their copolymers beyond PEK and PEKK. The general synthetic route for these polymers involves the reaction of this compound with at least one difunctional aromatic acyl chloride, such as a mixture of terephthaloyl chloride and isophthaloyl chloride. google.com This reaction is typically carried out in a non-protic solvent like ortho-dichlorobenzene. google.com

Research has also explored the synthesis of novel PAEKs by incorporating different functional moieties. For example, new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties have been prepared. researchgate.net While this specific study used a different bisphenol monomer, it highlights the broader strategy of designing PAEKs with tailored properties by modifying the monomer structure. The introduction of bulky side groups can, for instance, improve the solubility of the resulting polymers in common organic solvents. researchgate.net

Development of Polyether Imides and Poly(ether ether ketone imide)s

While direct synthesis of polyether imides from this compound is not extensively documented in the provided search results, the synthesis of related structures from similar monomers provides insight into potential pathways. For instance, new aromatic poly(ether ether ketone amide)s have been successfully synthesized through the low-temperature solution polymerization of a novel aromatic diamine, 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene, with aromatic diacid chlorides. researchgate.net This demonstrates the feasibility of incorporating amide linkages into a polyether ketone backbone.

Furthermore, the development of polyether imides often involves the reaction of a bis(ether anhydride) with a diamine. While the specific use of a derivative of this compound as the diamine component is not detailed, the general principles of polyimide synthesis suggest that an amino-functionalized version of this monomer could potentially be used to create novel poly(ether ether ketone imide)s. The synthesis of polyetherimides with high molecular weight in a short reaction time has been achieved using a phase transfer catalyst, which could be a relevant technique for such future developments. murraystate.edu

Studies on Polymer Chain Structure and Morphology

The crystalline structure of the monomer, this compound, has been noted to be similar to that of PEKK, with distinct X-ray diffraction (XRD) peaks. The arrangement of the polymer chains and the resulting morphology are critical to the material's final properties.

The morphology of polymers synthesized through precipitation polycondensation, such as those made from the isomer 1,3-bis(4-phenoxybenzoyl)benzene, results in the formation of uniform polymer particles. csic.es The size of these particles can range from 0.1 to 0.5 mm, and they are often smooth and glass-like. csic.es The conditions of the polymerization reaction, including monomer concentration, directly influence the viscosity and, by extension, the molecular weight of the polymer within these precipitated particles. csic.es

Investigations into Thermal Stability of Derived Polymers via TGA and DSC Methodologies

The thermal stability of high-performance polymers derived from the monomer this compound is a critical determinant of their application in demanding environments. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential methodologies employed to quantify this stability. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures, while DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).

Research into poly(arylene ether ketone)s (PAEKs) synthesized using the activated halide precursor, 1,4-bis(4-fluorobenzoyl)benzene (B172365), provides significant insight into the thermal characteristics of polymers incorporating the 1,4-bis(benzoyl)benzene moiety. These studies systematically evaluate how the polymer's backbone geometry influences its thermal properties.

Detailed research findings indicate that the linear, rigid structure imparted by the 1,4-phenylene unit results in polymers with superior thermal properties compared to those synthesized with its isomers. For instance, a poly(arylene ether ketone) synthesized from 1,4-bis(4-fluorobenzoyl)benzene and Bisphenol A, designated as poly(1,4-BFB-BisA), exhibits a glass transition temperature (Tg) of 162°C. dtic.mil This is notably higher than the Tg of polymers made from the 1,3-phenylene isomer (149°C) or a 2,5-thiophene-based monomer (147°C), highlighting the structural advantage of the para-substituted monomer. dtic.mil

Thermogravimetric analysis further substantiates the exceptional stability of these materials. The poly(1,4-BFB-BisA) polymer is thermally stable up to approximately 490°C in a nitrogen atmosphere and up to nearly 480°C in air. dtic.mil These high decomposition temperatures are characteristic of high-performance polymers, enabling their use in applications requiring sustained performance at elevated temperatures. For context, other advanced poly(aryl ether ketone) terpolymers are also noted for their high thermal stability, with 5% weight loss temperatures (Td-5%) recorded at 548°C.

Studies on related copolymer systems, such as those incorporating 1,4-bis(4-fluorobenzoyl)naphthalene (B12538673) moieties, have shown that increasing the concentration of these rigid, linear units tends to increase the polymer's glass transition temperature. researchgate.net Concurrently, this structural modification can disrupt crystalline packing, leading to a decrease in melting temperature and rendering the copolymers amorphous at higher incorporation levels. researchgate.net

Interactive Data Tables

Table 1: Glass Transition Temperatures (Tg) of Poly(arylene ether ketone)s Derived from Different Monomer Isomers

This table compares the glass transition temperature of the polymer derived from the 1,4-phenylene based monomer against polymers derived from other structural isomers when reacted with Bisphenol A. The data is based on DSC analysis. dtic.mil

Polymer NameCore Monomer UnitGlass Transition Temperature (Tg)
poly(1,4-BFB-BisA)1,4-Phenylene162°C
poly(1,3-BFB-BisA)1,3-Phenylene149°C
poly(BFTh-BisA)2,5-Thiophene147°C

Table 2: Thermal Decomposition Data for Poly(1,4-BFB-BisA) via TGA

This table presents the thermal stability limits for the polymer derived from 1,4-bis(4-fluorobenzoyl)benzene and Bisphenol A under both nitrogen and air atmospheres. dtic.mil

Polymer NameAtmosphereOnset of Thermal Decomposition
poly(1,4-BFB-BisA)Nitrogen~490°C
poly(1,4-BFB-BisA)Air~480°C

Advanced Material Applications and Functionalization Studies

Development of Advanced Engineering Plastics and Composites

1,4-Bis(4-phenoxybenzoyl)benzene is a key building block for poly(ether ketone ketone) (PEKK) polymers, a significant class of high-performance engineering thermoplastics. These materials are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for aggressive environments found in aerospace, automotive, and chemical processing industries. researchgate.net

The synthesis of PEKK often involves the electrophilic polycondensation of this compound with diacyl chlorides, such as terephthaloyl chloride and isophthaloyl chloride. vt.edu This process, typically catalyzed by a Lewis acid like aluminum chloride, allows for the formation of a strong and rigid polymer backbone. vt.edu The ratio of isophthaloyl to terephthaloyl units in the polymer chain can be adjusted to control the material's crystallinity, melting temperature (Tm), and glass transition temperature (Tg). researchgate.net This tunability is critical for optimizing the processing characteristics and final properties of the engineering plastic. For instance, a higher proportion of isophthaloyl chloride can lead to a more amorphous polymer with a lower melting point, facilitating easier melt processing. researchgate.net

Research has demonstrated that PEKKs derived from this compound exhibit high thermal stability, with glass transition temperatures that can be significantly enhanced by incorporating rigid moieties like 1,4-naphthylene units into the polymer backbone. researchgate.net The resulting polymers not only possess high glass transition temperatures but also maintain moderate melting temperatures, which is advantageous for melt processing. researchgate.net

The properties of these advanced engineering plastics can be further enhanced by creating composites. The incorporation of reinforcing fillers such as glass or carbon fibers into the PEKK matrix results in materials with superior strength, stiffness, and dimensional stability, expanding their applicability in load-bearing structural components.

Exploration in Proton Exchange Membrane (PEM) Materials

Proton exchange membranes (PEMs) are at the heart of fuel cell technology, requiring materials with high proton conductivity, good mechanical and thermal stability, and low fuel crossover. frontiersin.orggoogle.com Sulfonated aromatic polymers have emerged as promising alternatives to the widely used perfluorosulfonic acid membranes like Nafion®. google.comresearchgate.net

Synthesis of Sulfonated Poly(arylene ether) Copolymers

This compound can be utilized in the synthesis of poly(arylene ether)s, which can then be sulfonated to create proton-conducting materials. The sulfonation process introduces sulfonic acid (-SO₃H) groups onto the aromatic rings of the polymer backbone. researchgate.net These groups are responsible for the material's ability to transport protons.

The synthesis of sulfonated poly(arylene ether) copolymers often involves nucleophilic aromatic substitution polycondensation. rsc.org In this method, a sulfonated monomer is copolymerized with non-sulfonated monomers, including those derived from this compound. This approach allows for precise control over the degree of sulfonation, which is a critical parameter influencing the membrane's properties. rsc.org By adjusting the ratio of sulfonated to non-sulfonated monomers, the ion exchange capacity (IEC) of the membrane can be tailored. rsc.org

Another strategy involves the post-sulfonation of a pre-formed poly(arylene ether sulfone) containing units that are susceptible to sulfonation without causing polymer degradation. vt.edu This allows for a controlled introduction of sulfonic acid groups. vt.edu

Studies on Proton Conductivity and Oxidative Stability of Membranes

The performance of PEMs is largely determined by their proton conductivity and their ability to withstand the oxidative environment within a fuel cell.

Proton Conductivity: The proton conductivity of sulfonated poly(arylene ether) membranes is directly related to their ion exchange capacity (IEC) and water uptake. A higher IEC generally leads to higher proton conductivity. Research on various sulfonated poly(arylene ether sulfone) copolymers has shown that proton conductivity increases with the degree of sulfonation. rsc.org For instance, certain crosslinkable side-chain sulfonated poly(arylene ether sulfone) copolymers have demonstrated high proton conductivities, reaching up to 180 mS/cm, which is attributed to well-defined microphase separation between the hydrophilic sulfonic acid domains and the hydrophobic polymer backbone. rsc.org

Oxidative Stability: The long-term durability of PEMs is often limited by their oxidative stability. The polymer backbone can be attacked by radical species generated during fuel cell operation. The chemical structure of the polymer plays a crucial role in its stability. Introducing phenyl side groups into the polymer backbone has been shown to enhance dimensional, thermal, and oxidative stability compared to linear analogues. rsc.org Furthermore, crosslinking the polymer chains is an effective strategy to improve both hydrolytic and oxidative stability. niscpr.res.in Covalently cross-linked sulfonated polyimide membranes, for example, have demonstrated significantly increased hydrolytic stability. niscpr.res.in

PropertyValueReference
Proton Conductivity Up to 180 mS/cm rsc.org
Ion Exchange Capacity (IEC) 1.426–1.441 meq/g (for cross-linked sulfonated polyimides) niscpr.res.in
Water Uptake 10.7–17.07% (for cross-linked sulfonated polyimides) niscpr.res.in

Research into Supramolecular Polymer Blends and Charge-Transfer Interactions

Supramolecular chemistry offers a powerful tool for creating novel materials with dynamic and responsive properties through non-covalent interactions. nih.gov In the context of polymers derived from or blended with this compound, charge-transfer (CT) interactions are of particular interest.

CT complexes are formed between electron-donating (donor) and electron-accepting (acceptor) molecules. nih.gov These interactions can be used to assemble supramolecular structures such as gels, vesicles, and liquid crystalline phases. nih.gov While CT interactions are directional, their association constants are often low. nih.gov To overcome this, strategies involving the reinforcement of CT interactions with other non-covalent forces have been developed. nih.gov

In the realm of polymer blends, incorporating molecules capable of forming CT complexes can lead to materials with unique photophysical properties. For instance, the formation of frustrated Lewis pairs (FLPs) between electron-rich (Lewis base) and electron-poor (Lewis acid) units within supramolecular copolymers can result in long-lived charge-transfer states. nih.gov This has been demonstrated in systems where a boron-based monomer (acceptor) is copolymerized with a nitrogen-based monomer (donor), leading to intermolecular charge transfer. nih.gov

The study of one-dimensional supramolecular polymers based on 1,4-bis(iodoethynyl)benzene has shown that the interplay of halogen bonds, hydrogen bonds, and van der Waals forces dictates the final crystal structure. rsc.org These non-covalent interactions drive the self-assembly of the polymer chains into ordered structures. rsc.org

Functionalization for Specific Material Properties (e.g., incorporation of carbazole (B46965) units)

The properties of polymers derived from this compound can be precisely tuned by chemical functionalization. A notable example is the incorporation of carbazole units into the polymer structure. Carbazole-containing materials are well-known for their excellent photoluminescent and charge-transporting properties, making them highly valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comresearchgate.net

For example, 4,4'-bis(carbazol-9-yl)biphenyl (CBP) is a widely used host material in OLEDs. mdpi.comresearchgate.net Functionalizing such molecules can control their molecular organization and, consequently, their photophysical properties. mdpi.com Introducing flexible siloxane chains to the CBP core has been shown to suppress crystallization and promote the formation of liquid crystalline phases. mdpi.com This modification of the molecular packing directly influences the thin-film absorption and emission characteristics of the material. mdpi.com

Furthermore, styrylbenzene derivatives containing carbazole moieties, such as 4,4′-bis[(N-carbazole)styryl]biphenyl, have demonstrated extremely low amplified spontaneous emission (ASE) thresholds and high photoluminescence quantum efficiencies, making them promising candidates for organic lasers. researchgate.net The functionalization of polymers with such chromophores can lead to materials with enhanced light-emitting capabilities.

Investigations into Biological Activity

Research as an Anticancer Agent

Preliminary studies have suggested that 1,4-Bis(4-phenoxybenzoyl)benzene may possess properties that are of interest in the field of oncology. The compound has been investigated for its potential to inhibit cancer cell proliferation through specific molecular mechanisms.

Mechanism of Topoisomerase I Inhibition

One of the key areas of investigation into the anticancer potential of this compound is its interaction with topoisomerase I. This enzyme is crucial for DNA replication and transcription, processes that are highly active in rapidly dividing cancer cells. By inhibiting topoisomerase I, a compound can disrupt these essential cellular functions, leading to cell death. It is suggested that this compound may act on this enzyme, thereby interfering with DNA processes within cancer cells. However, detailed mechanistic studies and specific data from topoisomerase I inhibition assays for this particular compound are not extensively available in publicly accessible literature.

Selective Cytotoxicity Studies

A critical aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Research has indicated that this compound exhibits selective cytotoxicity towards cancer cells. This selectivity is a promising characteristic for the development of targeted cancer therapies. Despite these indications, comprehensive and quantitative data from selective cytotoxicity studies, such as IC50 values across a range of cancer cell lines and normal cell lines, are not readily found in the available scientific literature for this specific compound.

Exploration in Drug Delivery Systems

Beyond its direct biological effects, this compound has been considered for its potential application in enhancing the efficacy of other therapeutic agents through its use in drug delivery systems.

Interaction with Therapeutic Agents

The structure of this compound lends itself to potential interactions with various therapeutic agents. These interactions could be leveraged to develop novel drug delivery formulations. However, specific studies detailing the interaction of this compound with particular therapeutic agents are not widely reported.

Influence on Drug Solubility Profiles

A significant challenge in drug development is the poor solubility of many active pharmaceutical ingredients. There are suggestions that this compound could play a role in improving the solubility profiles of certain drugs when complexed with them. This could potentially enhance the bioavailability of these drugs. Nevertheless, specific experimental data demonstrating the extent of solubility enhancement for particular drugs in the presence of this compound are not available in the reviewed literature.

General Mechanism of Interaction in Biological Systems

The biological activities of a compound are fundamentally governed by its interactions with biological macromolecules. For this compound, these interactions are likely to be non-covalent in nature.

The aromatic rings and carbonyl groups within the structure of this compound provide opportunities for various non-covalent interactions, such as hydrogen bonding and π-π stacking. These types of interactions are crucial in the binding of small molecules to the active sites of proteins and enzymes. It is hypothesized that such interactions underpin the compound's potential biological effects, including its inhibitory action on topoisomerase I. While this is a plausible general mechanism, specific research, such as co-crystallization studies with biological targets or detailed computational modeling, that elucidates the precise nature of these interactions for this compound is not extensively documented.

Future Research Directions and Academic Outlook

Development of Novel Synthetic Routes with Enhanced Green Chemistry Principles

The conventional synthesis of 1,4-Bis(4-phenoxybenzoyl)benzene is achieved through a Friedel-Crafts acylation reaction, which involves reacting terephthaloyl chloride with diphenyl ether using a Lewis acid catalyst like aluminum chloride in an organic solvent. google.com While effective, this method presents challenges typical of traditional chemical processes, including the use of hazardous materials and the generation of significant waste.

Future research is increasingly focused on aligning the synthesis of this valuable monomer with the principles of green chemistry. chemistryjournals.net The goal is to develop more sustainable and efficient synthetic methods that minimize environmental impact. chemistryjournals.netepa.gov Key areas of investigation include:

Alternative Solvents: Research into replacing traditional volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a priority. chemistryjournals.net

Waste Reduction and Atom Economy: A major focus is on designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. epa.gov For example, the development of catalytic processes that avoid toxic reagents and reduce waste streams is a significant goal, similar to successes seen in the synthesis of other industrial chemicals. chemistryjournals.netepa.gov

Catalyst Optimization: Efforts are underway to find more environmentally benign and recyclable catalysts to replace the large quantities of aluminum chloride typically used, which would simplify product purification and reduce waste.

Advanced Characterization of Polymer Microstructure and Defects

Polymers derived from this compound, such as PEKK, are semi-crystalline materials whose mechanical and thermal properties are intrinsically linked to their microstructure. vt.eduavient.com Advanced characterization techniques are crucial for understanding and controlling these structures.

Future academic work will continue to leverage sophisticated analytical methods to probe the nano- and microstructures of these polymers. mdpi.comnih.gov Key research directions include:

High-Resolution Imaging and Analysis: Techniques like Scanning Electron Microscopy (SEM) are used to analyze the morphology of the synthesized monomer and its resulting polymers. google.com

Calorimetric Techniques: Fast Scanning Calorimetry (FSC) is a powerful tool for investigating crystallization behavior, especially for fast-crystallizing polymers like PEKK. vt.edu FSC allows researchers to study the effects of rapid heating and cooling rates, which can reveal phenomena like melt-reorganization and help determine fundamental thermodynamic values such as the equilibrium melting temperature. vt.edu

Nano-scale Mechanical Testing: Nanoindentation is employed to measure the mechanical properties, such as indentation modulus and hardness, at the nanoscale. mdpi.comnih.gov This technique provides insight into the properties of the material in the absence of larger-scale defects and helps build structure-property relationships from the ground up. mdpi.com

Spectroscopic and Diffraction Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is being explored with new solvents to allow for more comprehensive analysis of PEKK's structure. vt.edu X-ray Diffraction (XRD) remains fundamental for determining the crystalline structure of the monomer and the degree of crystallinity in the resulting polymers.

Tailoring of Polymer Properties through Controlled Copolymerization

Copolymerization is a highly effective strategy for tailoring the properties of polymers to meet the specific demands of various applications. azom.comresearchgate.netresearchgate.net By strategically combining this compound with other monomers, researchers can fine-tune the characteristics of the resulting polymer.

Future research will focus on:

Controlling Monomer Sequence: The arrangement of different monomer units within the polymer chain—whether random, alternating, or in blocks—has a profound impact on the final properties. vt.eduresearchgate.net For PEKK, the ratio of terephthalate (B1205515) (T) to isophthalate (B1238265) (I) moieties is a critical factor that is deliberately controlled to modify crystallinity and processability. vt.edu

Introducing Flexibility or Rigidity: Incorporating flexible monomers, such as those with ether linkages, can enhance solubility and processability, making it possible to produce high-molecular-weight polymers that can be formed into thin films. nih.govmdpi.com Conversely, using rigid comonomers can enhance thermal stability and mechanical strength.

Functionalization: Research into the functionalization of PEKK, for example through gel-state bromination and sulfonation, can create blocky microstructures. vt.edu This approach preserves the pristine crystalline domains while modifying the amorphous regions, leading to enhanced physical and chemical properties compared to randomly functionalized polymers. vt.edu This demonstrates that polymer properties can be tuned not just by comonomer choice, but also by the post-polymerization modification process. vt.edu

Further Exploration of Structure-Property Relationships in Advanced Applications

The exceptional thermal stability and mechanical strength of polymers derived from this compound make them suitable for demanding applications in aerospace, automotive, and medical fields. mdpi.comresearchgate.net A key area of ongoing research is to further elucidate the relationship between the polymer's structure and its performance in these advanced contexts.

For instance, in the biomedical field, PEKK is used for spinal implants and dental prostheses. nih.govuobaghdad.edu.iq Research is focused on creating composites, such as by incorporating hydroxyapatite (B223615) (HA), to create hybrid biomaterials with mechanical properties that closely mimic human bone. nih.govnih.gov The goal is to achieve high loading and homogeneous distribution of the inorganic phase within the PEKK matrix to enhance biomechanical compatibility and promote osteointegration. nih.govuobaghdad.edu.iqnih.gov Similarly, for aerospace applications, creating composites with carbon fiber (CF) is a major focus, with research aimed at improving the interfacial adhesion between the PEKK matrix and the CF reinforcement to maximize strength and durability. researchgate.net

Deeper Mechanistic Insights through Advanced Computational Modeling

Computational modeling provides a powerful lens for understanding material properties at the molecular level. For polymers based on this compound, advanced computational techniques can offer deep mechanistic insights that are difficult to obtain through experimental methods alone.

Future academic efforts will likely involve:

Predicting Polymer Conformations: Simulations can predict how polymer chains fold and pack, which determines properties like crystallinity and density.

Modeling Mechanical Responses: Molecular dynamics simulations can model how polymers respond to stress and strain, helping to explain macroscopic mechanical properties like strength and elasticity.

Guiding Synthesis: Techniques like Density Functional Theory (DFT) can be used to study reaction mechanisms and transition states, helping to design more efficient and controlled polymerization processes. researchgate.net

Elucidation of Biological Pathways and Potential Therapeutic Targets

While this compound is primarily known as a monomer for high-performance plastics, some research has indicated that its derivatives may possess biological activity. This opens an intriguing, albeit less explored, avenue for future investigation.

Initial studies suggest that some related structures may have potential applications in medicinal chemistry. For example, research has pointed to potential anticancer activity, where compounds might act on enzymes critical for DNA replication, and possible antimicrobial effects. Furthermore, the development of novel anti-infective, anti-inflammatory, and anticancer molecules from structurally related compounds derived from renewable resources highlights a path for future drug discovery. uni-saarland.de Another area of research involves designing molecules based on related scaffolds to inhibit specific protein-protein interactions, which is a key strategy in developing treatments for various chronic diseases. nih.gov

Scale-up Considerations for Industrial Academic Collaboration

Bridging the gap between laboratory-scale synthesis and large-scale industrial production is a significant challenge that requires close collaboration between academia and industry. For this compound, achieving high purity and yield in an economically viable manner is crucial for its commercial success. google.comgoogleapis.com

Future research in this area will focus on:

Process Optimization: Developing robust and reproducible manufacturing processes that can be implemented at an industrial scale. google.com This includes optimizing reaction conditions, solvent selection, and purification methods.

Purity and Yield: Ensuring the production of a high-purity monomer is essential, as impurities can adversely affect the polymerization process and the properties of the final polymer. Research into processes like ripening, where the product is treated to improve crystal size and purity, is important. google.com

Q & A

Q. What are the standard synthetic routes for 1,4-Bis(4-phenoxybenzoyl)benzene, and how do reaction conditions influence yield and purity?

The compound is synthesized via Friedel-Crafts acylation, where 1,4-diphenoxybenzene reacts with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include solvent choice (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios. Post-synthesis purification typically involves recrystallization from high-boiling solvents like dimethylformamide (DMF) to achieve >99% purity . Yield optimization requires careful control of moisture, as hydrolyzed intermediates can form side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms aromatic proton environments and carbonyl linkages.
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretching) and 1240 cm⁻¹ (C-O-C ether linkages) validate the structure.
  • XRD : Single-crystal X-ray diffraction reveals a planar backbone with dihedral angles <10° between benzene rings, influencing π-π stacking behavior.
  • DSC/TGA : Melting point (211–217°C) and thermal stability (decomposition >400°C) are critical for polymer applications .

Q. How can researchers address discrepancies in reported melting points or solubility data?

Variations in melting points (e.g., 211–217°C vs. narrower ranges) often arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) under nitrogen can identify polymorphs. Solubility inconsistencies in polar aprotic solvents (DMF, DMSO) may require standardized saturation protocols (e.g., sonication at 25°C for 24 hours) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in poly(arylene ether ketone) synthesis via Friedel-Crafts polymerization?

The electron-rich phenoxy groups activate the benzene ring for electrophilic substitution, while the ketone linkages stabilize the growing polymer chain. Computational studies (DFT/B3LYP) show that the planar structure lowers activation energy (~15 kJ/mol) for acylation compared to non-planar analogs. Chain propagation is influenced by steric hindrance from the 4-phenoxy substituents, requiring excess monomer to achieve high molecular weights (>50 kDa) .

Q. How do computational models predict the electronic and optical properties of this compound?

Hartree-Fock (HF) and MP2 methods with 6-31G** basis sets accurately calculate dipole moments (~3.5 D) and polarizabilities (α = 450 a.u.). The extended conjugation results in a low HOMO-LUMO gap (~4.1 eV), suggesting potential as a semiconductor. Nonlinear optical properties (hyperpolarizability β ~1.2 × 10⁻³⁰ esu) are enhanced by electron-withdrawing ketone groups, making it suitable for photonic applications .

Q. What photochemical degradation pathways are plausible under UV irradiation, and how can stability be improved?

Analogous to 1,4-bis(phenylsulfonyloxy)benzene, UV exposure (254 nm) may induce radical formation via ketone cleavage. ESR studies detect triplet-state intermediates, leading to Fries rearrangement or crosslinking. Stabilization strategies include incorporating UV absorbers (e.g., hindered amine light stabilizers) or synthesizing derivatives with electron-donating substituents (e.g., methoxy groups) to reduce radical generation .

Q. How does the compound’s structure influence its performance in metal-organic frameworks (MOFs) or supramolecular assemblies?

The rigid, planar structure enables π-stacking with aromatic ligands (e.g., pyridyl groups), forming 2D MOFs with pore sizes ~1.2 nm. Coordination with transition metals (e.g., Cu²⁺) via ketone oxygen atoms enhances thermal stability (>500°C). In supramolecular gels, van der Waals interactions between phenoxy groups facilitate self-assembly in nonpolar solvents .

Data Contradiction Analysis

Q. Why do computational and experimental dipole moments sometimes diverge, and how can this be resolved?

Discrepancies arise from solvent effects (e.g., polar solvents stabilize charge-separated states) and approximations in basis sets. Hybrid methods like CAM-B3LYP with implicit solvation models (e.g., PCM) reduce errors to <5%. Experimental validation via Stark spectroscopy in thin films is recommended .

Q. What factors explain inconsistent polymer molecular weights reported in Friedel-Crafts polymerization?

Variability stems from catalyst purity (AlCl₃ vs. FeCl₃), moisture content, and monomer feeding rates. Kinetic studies show that stepwise addition of 4-phenoxybenzoyl chloride minimizes oligomerization. Size-exclusion chromatography (SEC) with triple detection (RI/UV/light scattering) provides accurate molecular weight distributions .

Methodological Recommendations

  • Synthesis : Use anhydrous AlCl₃ in dichloromethane under argon for reproducible yields.
  • Characterization : Combine XRD with Hirshfeld surface analysis to assess crystal packing efficiency.
  • Computational Studies : Employ MP2/6-311+G(d,p) for higher accuracy in hyperpolarizability calculations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,4-Bis(4-phenoxybenzoyl)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,4-Bis(4-phenoxybenzoyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.